molecular formula C13H6F13NO B14236656 Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- CAS No. 315237-99-1

Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl-

Cat. No.: B14236656
CAS No.: 315237-99-1
M. Wt: 439.17 g/mol
InChI Key: KPLDLSBCKNWOPA-UHFFFAOYSA-N
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Description

Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- is a fluorinated organic compound. It belongs to the class of fatty amides, which are carboxylic acid amide derivatives of fatty acids formed from a fatty acid and an amine . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and resistance to solvents and chemicals.

Preparation Methods

The synthesis of Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- typically involves the reaction of a fluorinated heptanoic acid derivative with aniline (phenylamine). The reaction is usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize the process .

Chemical Reactions Analysis

Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. This interaction can affect various biological pathways, making the compound useful in studying protein-ligand interactions and other biochemical processes .

Comparison with Similar Compounds

Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenyl- can be compared with other similar fluorinated compounds, such as:

Properties

CAS No.

315237-99-1

Molecular Formula

C13H6F13NO

Molecular Weight

439.17 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-phenylheptanamide

InChI

InChI=1S/C13H6F13NO/c14-8(15,7(28)27-6-4-2-1-3-5-6)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-5H,(H,27,28)

InChI Key

KPLDLSBCKNWOPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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